2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide
Description
Properties
CAS No. |
66234-68-2 |
|---|---|
Molecular Formula |
C8H8N4OS |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C8H8N4OS/c9-6(13)5-14-8-11-10-7-3-1-2-4-12(7)8/h1-4H,5H2,(H2,9,13) |
InChI Key |
KKSAOPGDAQOLBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)SCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of theTriazolo[4,3-a]pyridine Thiol Intermediate
- The triazolopyridine core is synthesized by cyclization of appropriate precursors such as hydrazine derivatives with ortho-substituted pyridine carboxylic acids or esters.
- Thiolation is achieved by reaction with thiourea or related sulfur sources to introduce the thiol group at the 3-position of the fused ring.
- The thiol intermediate is often isolated as its potassium salt by treatment with alcoholic potassium hydroxide to enhance reactivity in subsequent steps.
Coupling with Haloacetamide
- The thiol or its potassium salt is reacted with 2-chloroacetamide or 2-bromoacetamide derivatives in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- A base such as potassium carbonate or triethylamine is added to deprotonate the thiol and facilitate nucleophilic substitution.
- The reaction is typically carried out under reflux or elevated temperature for several hours (e.g., 3–4 hours).
- Upon completion, the reaction mixture is cooled, and the product precipitates or is extracted with organic solvents.
- Purification is achieved by recrystallization from solvent mixtures such as methanol/toluene or aqueous ethanol.
Representative Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Thiol intermediate formation | Thiourea, ethanol, reflux, then KOH treatment | Quantitative | Potassium salt isolated, m.p. > 360 °C |
| Coupling with haloacetamide | 2-chloroacetamide, DMF, K2CO3 or Et3N, reflux 3-4 h | 65–70% | Product purified by crystallization |
Industrial and Scale-Up Considerations
- Continuous flow reactors can be employed to optimize reaction parameters such as temperature, residence time, and reagent stoichiometry, improving scalability and reproducibility.
- Automated synthesis platforms facilitate rapid screening of reaction conditions to maximize yield and purity.
- Advanced purification techniques, including crystallization and chromatographic methods, ensure high-quality product suitable for biological testing.
Reaction Mechanism Insights
- The nucleophilic thiol attacks the electrophilic carbon of the haloacetamide, displacing the halide ion and forming the thioether linkage.
- The reaction proceeds via an SN2 mechanism favored by polar aprotic solvents and the presence of base.
- The potassium salt form of the thiol intermediate enhances nucleophilicity and reaction rate.
Summary Table of Key Synthetic Steps
Literature Notes and Research Findings
- The compound's synthesis is closely related to methods used for analogous triazolopyridine and triazoloquinoxaline derivatives, which have been extensively studied for their biological activities such as kinase inhibition and DNA intercalation.
- Modifications of the acetamide substituent and the fused heterocyclic core allow tuning of biological properties.
- The thioacetamide linkage is critical for biological activity, providing a sulfur atom that can interact with biological targets.
- Reaction optimization studies indicate that solvent choice, base strength, and temperature significantly affect yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an antimicrobial and antiviral agent.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active sites of c-Met and VEGFR-2 kinases, inhibiting their activity and thereby preventing cancer cell proliferation . Molecular docking studies have shown that this compound can form stable complexes with these kinases, which is crucial for its inhibitory effect.
Comparison with Similar Compounds
N-[2-(4-Chlorophenyl)ethyl]-2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide
- Structure : This derivative introduces a 4-chlorophenyl ethyl group to the acetamide nitrogen.
- Molecular Formula : C₁₈H₁₆ClN₅OS (exact mass: 346.0767) .
- The ethyl spacer may reduce steric hindrance, facilitating receptor binding.
- Bioactivity : Part of a study on bioactive compounds (e.g., Aucubin derivatives), suggesting possible antimicrobial or anticancer properties. Chlorinated aromatic systems are often associated with enhanced metabolic stability .
2-((3-(Pyridin-2-yl)-[1,2,4]Triazolo[4,3-b]pyridazin-6-yl)thio)-N-(Thiophen-2-ylmethyl)acetamide
- Structure : Substitutes the triazolo-pyridine core with a triazolo-pyridazine system and adds a thiophenmethyl group to the acetamide.
- Molecular Formula : C₁₇H₁₄N₆OS₂ (molecular weight: 382.5) .
- The thiophene moiety introduces sulfur-based π-π interactions, which could enhance binding to cysteine-rich enzymatic pockets.
- Bioactivity : The thiophene and pyridazine groups are common in kinase inhibitors (e.g., targeting JAK or EGFR), though specific data is unavailable in the evidence .
Structural and Functional Analysis
Table 1: Comparative Overview of Compounds
Discussion of Structural Modifications
- Triazolo-Pyridine vs. Triazolo-Pyridazine : The pyridazine core in the second analogue introduces additional nitrogen atoms, which may enhance hydrogen-bonding capacity but reduce lipophilicity. This could shift therapeutic targets from CNS disorders (favored by lipophilic compounds) to peripheral enzymes .
- Substituent Effects : The chlorophenyl group in the first derivative likely extends half-life by resisting oxidative metabolism, whereas the thiophenmethyl group in the second analogue may improve target affinity through sulfur-aromatic interactions .
Biological Activity
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide is a heterocyclic compound that has garnered attention for its diverse biological activities. Its unique structure, characterized by a triazolopyridine core linked to a thioether and an acetamide group, positions it as a promising candidate in medicinal chemistry. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 240.31 g/mol. The compound features a triazole ring fused with a pyridine moiety, contributing to its biological reactivity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit c-Met kinase, a critical regulator of cell growth and differentiation. Inhibition of this kinase leads to apoptosis and cell cycle arrest in various cancer cell lines.
Table 1: IC50 Values Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 1.05 ± 0.17 |
| MCF-7 | 0.98 ± 0.08 |
| HeLa | 1.28 ± 0.25 |
These values indicate that the compound is particularly effective against A549 lung cancer cells and MCF-7 breast cancer cells .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Studies have highlighted its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound could be developed into an effective antimicrobial agent .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has shown potential anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- c-Met Kinase Inhibition : The compound binds to the ATP-binding site of c-Met kinase, leading to reduced phosphorylation and subsequent signaling cascades that promote cell survival and proliferation.
- Antimicrobial Mechanism : The thioether group may enhance membrane permeability or disrupt essential cellular processes in microbes.
Study on Cancer Cell Lines
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various triazolopyridine derivatives against cancer cell lines. Among them, this compound exhibited the most potent activity against A549 cells with an IC50 value of approximately 1.05 µM .
Study on Antimicrobial Activity
Another study assessed the antimicrobial properties of several derivatives including this compound. The findings demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungi .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
